molecular formula C15H20N2O B055156 (3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-PIPERIDIN-4-YL-METHANONE CAS No. 120848-76-2

(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-PIPERIDIN-4-YL-METHANONE

Cat. No. B055156
Key on ui cas rn: 120848-76-2
M. Wt: 244.33 g/mol
InChI Key: BAUPZLTVOMQSAD-UHFFFAOYSA-N
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Patent
US04243666

Procedure details

This compound was prepared similarly to Preparation C, starting from 1-benzyloxycarbonylpiperidine-4-carboxylic acid chloride and 1,2,3,4-tetrahydroisoquinoline, and was used directly in Example 13. This intermediate was characterised as the hydrochloride salt, m.p. 245°-247°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([C:17](Cl)=[O:18])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1.[CH2:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:23][CH2:22][NH:21]1>>[CH2:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:23][CH2:22][N:21]1[C:17]([CH:14]1[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]1)=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Step Three
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared similarly to Preparation C

Outcomes

Product
Name
Type
Smiles
C1N(CCC2=CC=CC=C12)C(=O)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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